molecular formula C12H13N3O3 B11639414 1-(4-Ethoxy-3-nitro-benzyl)-1H-imidazole

1-(4-Ethoxy-3-nitro-benzyl)-1H-imidazole

Cat. No.: B11639414
M. Wt: 247.25 g/mol
InChI Key: VWJRFASAMZIYPI-UHFFFAOYSA-N
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Description

1-[(4-Ethoxy-3-nitrophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to an imidazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxy-3-nitrophenyl)methyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxybenzyl alcohol to introduce the nitro group, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxy-3-nitrophenyl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group.

Scientific Research Applications

1-[(4-Ethoxy-3-nitrophenyl)methyl]-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxy-3-nitrophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions and enzymes, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-[(4-Methoxy-3-nitrophenyl)methyl]-1H-imidazole
  • 1-[(4-Ethoxy-2-nitrophenyl)methyl]-1H-imidazole
  • 1-[(4-Ethoxy-3-aminophenyl)methyl]-1H-imidazole

Comparison: Compared to its analogs, 1-[(4-ethoxy-3-nitrophenyl)methyl]-1H-imidazole exhibits unique properties due to the specific positioning of the ethoxy and nitro groups. These structural differences can influence its reactivity, biological activity, and potential applications. For instance, the presence of the nitro group at the 3-position may enhance its electron-withdrawing effects, impacting its chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[(4-ethoxy-3-nitrophenyl)methyl]imidazole

InChI

InChI=1S/C12H13N3O3/c1-2-18-12-4-3-10(7-11(12)15(16)17)8-14-6-5-13-9-14/h3-7,9H,2,8H2,1H3

InChI Key

VWJRFASAMZIYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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